molecular formula C23H25N5O4 B10998511 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

Cat. No.: B10998511
M. Wt: 435.5 g/mol
InChI Key: IWBRVOCRRRDZSX-UHFFFAOYSA-N
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Description

“N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include isopropyl-substituted benzotriazine and methoxyethyl-substituted indole. The key steps could involve:

    Formation of the benzotriazine core: This might involve cyclization reactions under acidic or basic conditions.

    Substitution reactions: Introducing the isopropyl and methoxyethyl groups through nucleophilic substitution.

    Coupling reactions: Linking the benzotriazine and indole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.

Medicine

Medicinally, benzotriazine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine derivatives: Compounds with similar benzotriazine cores but different substituents.

    Indole derivatives: Compounds with indole moieties and varying functional groups.

Uniqueness

The uniqueness of “N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” lies in its specific combination of benzotriazine and indole structures, which might confer distinct biological activities or chemical reactivity compared to other compounds.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-oxo-3-propan-2-yl-1,2,3-benzotriazin-6-yl)acetamide

InChI

InChI=1S/C23H25N5O4/c1-15(2)28-23(30)18-13-16(7-8-19(18)25-26-28)24-22(29)14-32-21-6-4-5-20-17(21)9-10-27(20)11-12-31-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,29)

InChI Key

IWBRVOCRRRDZSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC)N=N1

Origin of Product

United States

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